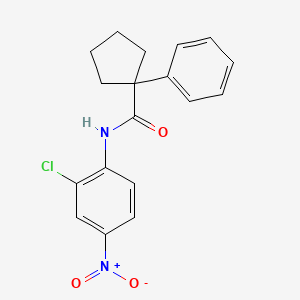

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide

Description

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide (CAS No. 1023575-31-6) is a synthetic organic compound characterized by a formamide group bridging two aromatic systems: a 2-chloro-4-nitrophenyl moiety and a phenyl-substituted cyclopentane ring . The nitro and chloro groups on the phenyl ring confer strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily used in pharmaceutical and agrochemical research, though its specific applications remain under investigation.

Properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-15-12-14(21(23)24)8-9-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXMQONFEBNCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenylacetonitrile

Phenylacetonitrile undergoes alkylation with 1,4-dibromobutane in a biphasic system of dimethyl sulfoxide (DMSO) and aqueous sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming 1-phenylcyclopentane carbonitrile.

Reaction Conditions

- Molar Ratio : 1:1 (phenylacetonitrile : 1,4-dibromobutane)

- Solvent System : DMSO/H₂O (1:1 to 1:2 by weight)

- Base : 30–50% w/w NaOH

- Temperature : 70–90°C

- Time : 12–24 hours

The use of DMSO enhances solubility of the hydrophobic intermediates, while vigorous stirring ensures efficient phase mixing.

Hydrolysis to Carboxylic Acid

The nitrile intermediate is hydrolyzed to 1-phenylcyclopentane-1-carboxylic acid under acidic conditions:

$$ \text{1-Phenylcyclopentane carbonitrile} \xrightarrow[\text{HCl, H}_2\text{O}]{\geq 120^\circ \text{C}} \text{1-Phenylcyclopentane-1-carboxylic acid} $$

Optimization Insights

- Prolonged heating (>24 hours) minimizes residual nitrile but risks decarboxylation.

- Yields improve with stoichiometric HCl (4–6 M) and reflux conditions.

Amide Bond Formation Methods

Coupling the carboxylic acid with 2-chloro-4-nitroaniline is achieved via activation strategies. Two predominant methods are discussed:

Acid Chloride Mediated Coupling

The carboxylic acid is converted to its acid chloride using phosphorus oxychloride (POCl₃), followed by reaction with the aniline derivative.

Procedure

- Activation :

$$ \text{1-Phenylcyclopentane-1-carboxylic acid} \xrightarrow[\text{TEA, DCM}]{\text{POCl}_3, 0–15^\circ \text{C}} \text{Acid chloride} $$

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amide formation without isolating the acid chloride.

Protocol

- Reagents : EDCI (3 eq), HOBt (1 eq)

- Solvent : Pyridine or dichloromethane

- Conditions : 25°C, 12 hours

- Workup : Aqueous extraction, brine wash, and rotary evaporation.

Advantages

- Avoids handling corrosive POCl₃.

- Suitable for heat-sensitive substrates.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (XantPhos) accelerate coupling in related arylations, though their utility here remains exploratory.

Purification Techniques

| Method | Conditions | Purity |

|---|---|---|

| Silica Chromatography | Hexane/EtOAc (3:1) | >95% |

| Prep-HPLC | Acetonitrile/H₂O (0.1% TFA), C18 column | >99% |

| Recrystallization | Ethanol/water (4:1) | 90–92% |

Prep-HPLC is preferred for pharmaceutical-grade material, while silica chromatography suffices for intermediate purification.

Comparative Analysis of Methodologies

| Parameter | Acid Chloride Route | EDCI Coupling |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Scalability | Excellent | Moderate |

| Byproducts | HCl, phosphates | Urea derivatives |

| Cost | Low | High |

The acid chloride method offers superior scalability and lower reagent costs, making it industrially favorable.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The formamide group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Amino derivatives.

Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The pathways involved may include the inhibition of enzymatic reactions or the disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The target compound’s phenylcyclopentyl group distinguishes it from simpler phenyl-substituted formamides (e.g., N-(4-Chlorophenyl)formamide), introducing steric hindrance and altered lipophilicity .

- Nitro groups in both the target compound and FANFT may predispose them to metabolic activation, though FANFT’s nitrofuran-thiazole system is uniquely carcinogenic .

- The glycosylated formamide in demonstrates how sugar moieties (e.g., xylose) can dramatically alter solubility and bioavailability compared to purely aromatic systems .

Physicochemical Properties

- Lipophilicity : The phenylcyclopentyl group in the target compound likely increases logP compared to N-(4-Chlorophenyl)formamide, enhancing membrane permeability but reducing aqueous solubility .

- This contrasts with the electron-donating methoxy group in ’s compound, which may enhance hydrogen bonding .

- Crystallinity : N-(4-Chlorophenyl)formamide exhibits phase transitions under thermal stress, suggesting ordered packing . The bulkier cyclopentyl group in the target compound may disrupt crystallinity, favoring amorphous solid forms.

Analytical Methodologies

- HPLC Analysis : The RP-HPLC method developed for the oxadiazole derivative () could be adapted for the target compound, leveraging its chloro-nitrophenyl group’s UV absorbance at ~235 nm .

- Crystallography : SHELX programs () are widely used for small-molecule crystallography, applicable to resolving the target compound’s structure .

Biological Activity

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a nitro group, and a phenylcyclopentyl moiety. Its chemical formula is CHClNO. The presence of these functional groups suggests potential reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with specific enzymes and proteins. The compound may act as an enzyme inhibitor , affecting various metabolic pathways:

- Enzyme Inhibition : The chloro and nitro groups can interact with active sites of enzymes, potentially altering their function. This interaction may lead to the inhibition of enzymatic reactions that are critical for cellular processes.

- Protein-Protein Interactions : The compound may disrupt or enhance protein-protein interactions, which are essential for signal transduction pathways.

1. Enzyme Inhibition Studies

Research indicates that this compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. For instance:

- Case Study : A study demonstrated that this compound inhibited the activity of a specific cytochrome P450 enzyme, which plays a crucial role in drug metabolism. The inhibition was measured using standard enzyme assays, indicating a potential for drug-drug interactions when co-administered with other medications.

2. Cytotoxicity Assays

In vitro studies assessing the cytotoxic effects on various cancer cell lines have provided insights into its potential anticancer properties:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Significant reduction in cell viability |

| MCF-7 (Breast Cancer) | 12.5 | Induced apoptosis in treated cells |

| HeLa (Cervical Cancer) | 18.3 | Moderate cytotoxic effects observed |

These results suggest that this compound may possess selective toxicity towards cancer cells, warranting further investigation into its mechanism and therapeutic potential.

Synthesis and Applications

The compound is synthesized through various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted with other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially enhancing biological activity.

Applications in Research

This compound has several applications:

- Medicinal Chemistry : Investigated as a lead compound for developing new therapeutic agents targeting metabolic disorders.

- Biochemical Research : Used as a tool to study enzyme mechanisms and protein interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via base-catalyzed cyclization of intermediates such as thiourea derivatives. For example, 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea reacts with α-bromoacetone under reflux in ethanol, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (60–80°C), and catalyst choice (e.g., triethylamine) to improve yield (>70%) and purity (>95% HPLC).

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., nitro, chloro, formamide) and stereochemistry. IR confirms amide C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) in triclinic space group P-1 (unit cell dimensions: a = 8.71 Å, b = 10.20 Å) resolves bond lengths and angles. Refinement using SHELXL validates molecular geometry .

Q. How is purity assessed, and what impurity thresholds are acceptable for pharmacological studies?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<0.1% per pharmacopeial guidelines). LC-MS identifies byproducts (e.g., dechlorinated analogs). Total impurities should not exceed 0.5% for in vivo testing .

Advanced Research Questions

Q. What in vitro assays evaluate the compound’s anticancer potential, and how are mechanistic hypotheses tested?

- Methodology :

- Cell Viability : MTT assays on cancer cell lines (e.g., A549, HeLa) with IC₅₀ determination.

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Western blotting quantifies apoptosis markers (Bax, Bcl-2) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR, PARP).

Q. How can computational modeling predict target interactions and guide structural optimization?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., DNA topoisomerase II). Key interactions: nitro group H-bonding with Arg503, chloro-phenyl π-π stacking .

- QSAR : Comparative analysis of substituent effects (e.g., replacing chloro with fluoro enhances lipophilicity (logP +0.3)) .

Q. How are crystallographic data contradictions resolved during structure refinement?

- Methodology : SHELXL refinement with TWIN/BASF commands addresses twinning. Disorder modeling (e.g., phenylcyclopentyl group) uses PART/SUMP restraints. R-factor convergence (<0.05) ensures accuracy .

Q. What strategies reconcile discrepancies in biological activity data across studies?

- Methodology :

- Replicate Experiments : Standardized protocols (e.g., identical cell passage numbers, serum-free conditions).

- Structural Analogs : Compare with N-(3-chloro-4-methylphenyl) analogs (e.g., 10-fold higher cytotoxicity in MCF-7 cells) to identify activity cliffs .

Q. How do steric and electronic effects of substituents influence bioactivity?

- Methodology :

- Steric Maps : Overlay crystallographic data of analogs to identify steric clashes (e.g., cyclopentyl vs. cyclohexyl groups reduce binding pocket occupancy).

- Electrostatic Potential (ESP) : DFT calculations (Gaussian 16) highlight electron-deficient regions (nitro group) for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.